molecular formula C22H17BrN2O2S2 B282882 N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamide

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamide

Cat. No. B282882
M. Wt: 485.4 g/mol
InChI Key: FMDBKMDEVOTLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamide, also known as BB-Cl-amidine, is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.

Mechanism of Action

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee exerts its therapeutic effects by inhibiting the activity of protein arginine deiminases (PADs). PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, leading to changes in protein structure and function. By inhibiting PAD activity, N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee can prevent the citrullination of proteins, which has been implicated in various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects:
N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has been shown to have various biochemical and physiological effects. In cancer cells, N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has been found to induce apoptosis by activating the intrinsic pathway of apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of tumors. In addition, N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee is its specificity for PADs, which makes it a useful tool for studying the role of PADs in various diseases. However, one limitation of N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee is its relatively low potency, which may limit its usefulness in certain applications. In addition, N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee. One area of interest is the development of more potent and selective PAD inhibitors, which may have greater therapeutic potential. Another area of research is the identification of specific PAD isoforms that are involved in various diseases, which may lead to the development of more targeted therapies. Finally, the use of N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee can be synthesized using a multi-step process that involves the reaction of 3-bromobenzyl mercaptan with 2-aminobenzothiazole to form the intermediate compound. This intermediate compound is then reacted with phenoxyacetic acid in the presence of a coupling agent to yield N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has been found to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer models. N-{2-[(3-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-phenoxyacetamidee has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C22H17BrN2O2S2

Molecular Weight

485.4 g/mol

IUPAC Name

N-[2-[(3-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C22H17BrN2O2S2/c23-16-6-4-5-15(11-16)14-28-22-25-19-10-9-17(12-20(19)29-22)24-21(26)13-27-18-7-2-1-3-8-18/h1-12H,13-14H2,(H,24,26)

InChI Key

FMDBKMDEVOTLDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC(=CC=C4)Br

Origin of Product

United States

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